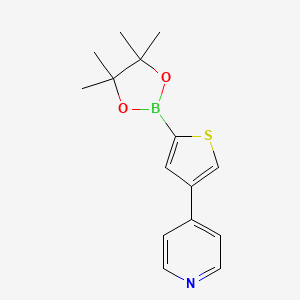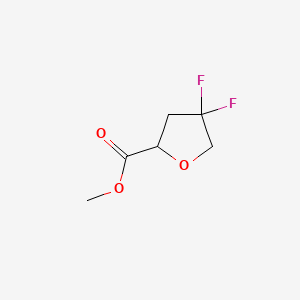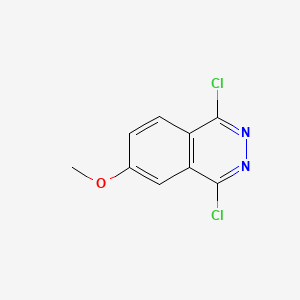
1,4-Dichloro-6-methoxyphthalazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dichloro-6-methoxyphthalazine: is an organic compound with the molecular formula C9H6Cl2N2O It belongs to the class of phthalazines, which are heterocyclic compounds containing a benzene ring fused to a diazine ring
准备方法
Synthetic Routes and Reaction Conditions: 1,4-Dichloro-6-methoxyphthalazine can be synthesized through a multi-step process involving the chlorination and methoxylation of phthalazine derivatives. One common method involves the reaction of 1,4-dichlorophthalazine with methanol in the presence of a base, such as sodium methoxide, under reflux conditions. The reaction typically proceeds as follows:
Chlorination: Phthalazine is chlorinated using thionyl chloride or phosphorus pentachloride to yield 1,4-dichlorophthalazine.
Methoxylation: The 1,4-dichlorophthalazine is then reacted with methanol in the presence of sodium methoxide to introduce the methoxy group at the 6-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which enhances the yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反应分析
Types of Reactions: 1,4-Dichloro-6-methoxyphthalazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 1 and 4 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Hydrolysis: The methoxy group can be hydrolyzed to form the corresponding hydroxyl derivative.
Common Reagents and Conditions:
Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
- Substitution reactions yield various substituted phthalazines.
- Oxidation reactions produce quinones.
- Reduction reactions result in dihydro derivatives.
科学研究应用
Chemistry: 1,4-Dichloro-6-methoxyphthalazine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of various substituted phthalazines, which are of interest in medicinal chemistry.
Biology and Medicine: In medicinal chemistry, derivatives of this compound have been investigated for their potential as therapeutic agents. These derivatives exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: The compound is used in the development of advanced materials, such as polymers and dyes. Its unique chemical structure allows for the modification of material properties, making it suitable for various industrial applications.
作用机制
The mechanism of action of 1,4-dichloro-6-methoxyphthalazine and its derivatives involves interaction with specific molecular targets. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential biomolecules in microorganisms, leading to their death. In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells. The exact molecular pathways and targets vary depending on the specific derivative and its intended application.
相似化合物的比较
1,4-Dichloro-6,7-dimethoxyphthalazine: Similar in structure but with an additional methoxy group at the 7-position.
1,4-Dichlorophthalazine: Lacks the methoxy group, making it less versatile in certain applications.
6-Methoxyphthalazine: Lacks the chlorine atoms, resulting in different reactivity and applications.
Uniqueness: 1,4-Dichloro-6-methoxyphthalazine is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical properties. The chlorine atoms make it a good candidate for substitution reactions, while the methoxy group enhances its solubility and reactivity. This combination of functional groups makes it a versatile compound for various scientific and industrial applications.
属性
IUPAC Name |
1,4-dichloro-6-methoxyphthalazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c1-14-5-2-3-6-7(4-5)9(11)13-12-8(6)10/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRXZGZEHCNVBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NN=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
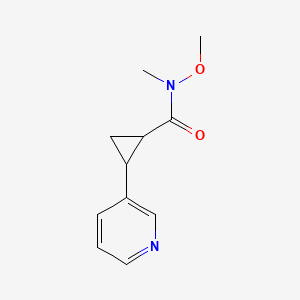
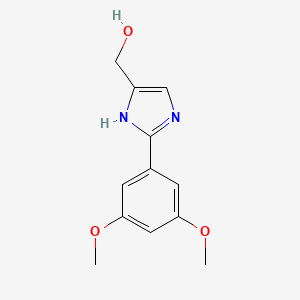

![2-[4-Fluoro-3-(trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B13684873.png)
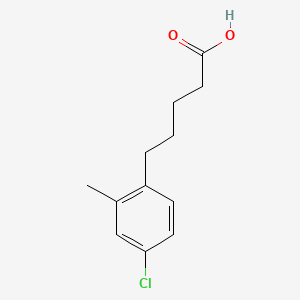
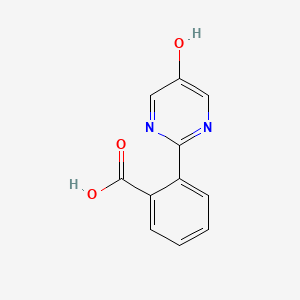
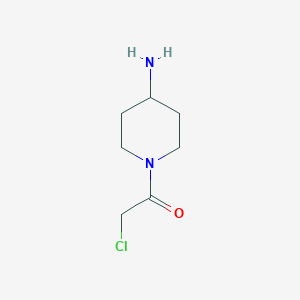
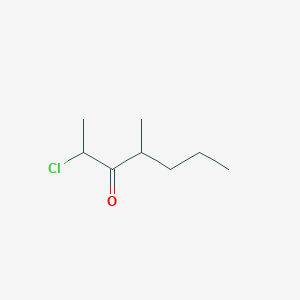
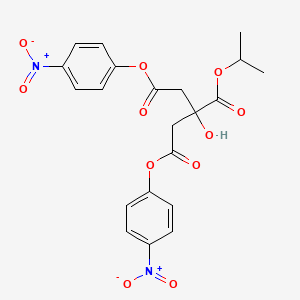
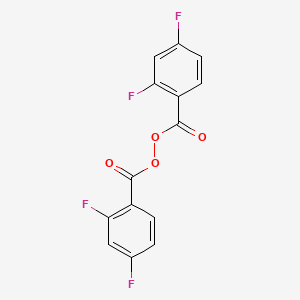

![6-Phenylimidazo[1,2-b]pyridazine](/img/structure/B13684920.png)
